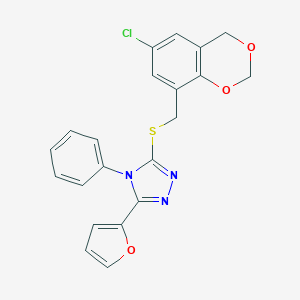
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-chloro-4H-1,3-benzodioxin-8-yl)methyl 5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl sulfide, commonly known as CBT-FPhS, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of a specific enzyme, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of CBT-FPhS involves the inhibition of MAGL, which is a serine hydrolase enzyme that catalyzes the hydrolysis of monoacylglycerols. MAGL is involved in the metabolism of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes. Inhibition of MAGL leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
CBT-FPhS has been shown to have several biochemical and physiological effects. It has been found to inhibit MAGL activity in various in vitro and in vivo models, leading to an increase in endocannabinoid levels. This increase in endocannabinoid levels has been shown to have analgesic, anti-inflammatory, and anti-tumor effects. CBT-FPhS has also been found to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of CBT-FPhS is its potent inhibition of MAGL, which has been shown to have therapeutic potential in various diseases. CBT-FPhS has also been found to have a favorable pharmacokinetic profile, making it a promising candidate for further development as a therapeutic agent. However, there are some limitations to using CBT-FPhS in lab experiments. For example, the compound is relatively new, and more research is needed to fully understand its safety and efficacy. Additionally, the synthesis of CBT-FPhS is a multistep process, which may limit its availability for some researchers.
Future Directions
There are several future directions for the research and development of CBT-FPhS. One potential application is in the treatment of pain and inflammation. Inhibition of MAGL has been shown to have analgesic and anti-inflammatory effects, and CBT-FPhS has the potential to be developed into a new class of painkillers. Another potential application is in the treatment of cancer. Endocannabinoids have been shown to have anti-tumor effects, and inhibition of MAGL has been shown to increase endocannabinoid levels. CBT-FPhS has the potential to be developed into a new class of anti-cancer agents. Overall, CBT-FPhS is a promising compound that has the potential to be developed into a new class of therapeutic agents for various diseases.
Synthesis Methods
The synthesis of CBT-FPhS involves a multistep process that begins with the preparation of 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. This is followed by the reaction of the thiol with (6-chloro-4H-1,3-benzodioxin-8-yl)methyl chloride to obtain the desired product, CBT-FPhS. The synthesis of CBT-FPhS has been reported in several research articles, and the purity of the compound has been confirmed using various analytical techniques.
Scientific Research Applications
CBT-FPhS has shown promising results in various scientific research applications. It has been found to be a potent inhibitor of an enzyme called monoacylglycerol lipase (MAGL), which plays a crucial role in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that regulate various physiological processes, including pain sensation, inflammation, and appetite. Inhibition of MAGL leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in various diseases, including pain, inflammation, and cancer.
properties
Molecular Formula |
C21H16ClN3O3S |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
3-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-5-(furan-2-yl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C21H16ClN3O3S/c22-16-9-14-11-26-13-28-19(14)15(10-16)12-29-21-24-23-20(18-7-4-8-27-18)25(21)17-5-2-1-3-6-17/h1-10H,11-13H2 |
InChI Key |
IDTXLJZVIAKVEJ-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC(=C2OCO1)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5)Cl |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CO5)OCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium](/img/structure/B299571.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299574.png)

![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299576.png)
![2-[(5,5-diethyl-1-methyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B299578.png)
![4-tert-butyl-N-[3-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B299579.png)
![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)
![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B299593.png)
![N-[4-(1,2-dihydroacenaphthylen-5-ylsulfamoyl)phenyl]acetamide](/img/structure/B299596.png)